Ridostin
描述
属性
CAS 编号 |
112279-02-4 |
|---|---|
分子式 |
C76H97N30O55P7 |
分子量 |
2527.583 |
IUPAC 名称 |
[3-[[3-[[5-(2-amino-6-oxo-3H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methyl [5-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] hydrogen phosphate;[5-(2-amino-6-oxo-3H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [3-[[3-[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C38H49N15O29P4.C38H48N15O26P3/c39-16-1-3-50(37(61)46-16)33-22(57)25(13(77-33)6-72-83(63,64)65)80-85(68,69)75-8-15-27(24(59)35(79-15)52-10-44-18-28(40)42-9-43-29(18)52)82-86(70,71)74-7-14-26(23(58)34(78-14)51-4-2-17(54)47-38(51)62)81-84(66,67)73-5-12-20(55)21(56)32(76-12)53-11-45-19-30(53)48-36(41)49-31(19)60;39-16-1-3-50(37(62)46-16)32-21(57)20(56)13(74-32)6-70-80(64,65)79-27-15(76-34(24(27)60)52-10-44-18-28(40)42-9-43-29(18)52)8-72-82(68,69)78-26-14(75-33(23(26)59)51-4-2-17(55)47-38(51)63)7-71-81(66,67)77-25-12(5-54)73-35(22(25)58)53-11-45-19-30(53)48-36(41)49-31(19)61/h1-4,9-15,20-27,32-35,55-59H,5-8H2,(H,66,67)(H,68,69)(H,70,71)(H2,39,46,61)(H2,40,42,43)(H,47,54,62)(H2,63,64,65)(H3,41,48,49,60);1-4,9-15,20-27,32-35,54,56-60H,5-8H2,(H,64,65)(H,66,67)(H,68,69)(H2,39,46,62)(H2,40,42,43)(H,47,55,63)(H3,41,48,49,61) |
InChI 键 |
OIMSZUDJRCJRFX-UHFFFAOYSA-N |
SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=NC5=C4N=CN=C5N)COP(=O)(O)OC6C(OC(C6O)N7C=CC(=O)NC7=O)COP(=O)(O)OC8C(OC(C8O)N9C=NC1=C9NC(=NC1=O)N)CO)O)O.C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)O)OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C4N=CN=C5N)O)OP(=O)(O)OCC6C(C(C(O6)N7C=CC(=O)NC7=O)O)OP(=O)(O)OCC8C(C(C(O8)N9C=NC1=C9NC(=NC1=O)N)O)O)O |
同义词 |
ridostin |
产品来源 |
United States |
准备方法
Biological Basis of dsRNA Production
The Saccharomyces cerevisiae killer strain harbors a symbiotic dsRNA virus system, where VLPs encapsulate dsRNA genomes. These VLPs are non-infectious to humans but serve as a stable source of high-polymer dsRNA. The L and M dsRNA segments encode RNA-dependent RNA polymerase and toxin proteins, respectively, but only the structural dsRNA is retained for pharmaceutical use.
Fermentation Conditions
Industrial-scale Ridostin production requires optimized fermentation to maximize VLP yield:
-
Medium Composition : Carbon sources (e.g., glucose), nitrogen (yeast extract), and trace minerals.
-
Induction Parameters : Temperature (28–30°C), pH (4.5–5.5), and aeration (1.0–1.5 vvm).
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Harvesting : Cells are collected during late-log phase to ensure maximal VLP accumulation.
Extraction of dsRNA from Virus-Like Particles
Cell Lysis and VLP Isolation
After fermentation, cells are lysed using mechanical disruption (e.g., bead milling) or enzymatic digestion (lyticase). VLPs are separated via differential centrifugation:
dsRNA Purification
The lithium chloride (LiCl) precipitation method, adapted from plant dsRNA protocols, is employed to isolate dsRNA from VLPs:
This method avoids phenol-chloroform extraction, reducing toxicity and improving scalability.
Characterization and Quality Control
Electrophoretic Analysis
Denaturing agarose gel electrophoresis confirms dsRNA size and purity:
Spectrophotometric and Bioactivity Assays
-
A260/A280 Ratio : ≥2.0 indicates minimal protein contamination.
-
TLR3 Activation : In vitro assays using HEK293-TLR3 cells verify immunostimulatory potency.
Comparative Analysis of Natural vs. Synthetic dsRNA Production
| Parameter | Ridostin (Natural) | Synthetic (e.g., PolyA:PolyU) |
|---|---|---|
| Source | Saccharomyces cerevisiae | Chemical polymerization |
| Purity | ≥95% dsRNA | Variable (70–90%) |
| Immunogenicity | High (TLR3 activation) | Moderate (OAS/RNase L pathway) |
| Cost | High (fermentation) | Low (bulk synthesis) |
Natural dsRNA exhibits superior bioactivity but faces challenges in yield and cost.
Industrial-Scale Production Challenges
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the guanosine and adenosine residues.
Reduction: Reduction reactions can occur at the uridine and cytidine residues.
Substitution: Nucleophilic substitution reactions can modify the ribonucleotide bases, altering the compound’s properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, dithiothreitol.
Nucleophiles: Ammonia, hydroxylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of guanosine can produce 8-oxoguanosine, while reduction of cytidine can yield dihydrouridine.
科学研究应用
Chemistry
In chemistry, Ridostin is used as a model compound to study the properties and behavior of oligonucleotides. It serves as a reference for developing new synthetic methods and understanding nucleotide interactions.
Biology
In biological research, this compound is employed in studies of RNA structure and function. It is used to investigate the mechanisms of RNA folding, hybridization, and interactions with proteins.
Medicine
In medicine, Ridostin has potential therapeutic applications. It can be used in the development of RNA-based drugs and as a tool for gene silencing and regulation.
Industry
In the industrial sector, this compound is utilized in the production of diagnostic assays and as a component in various biotechnological applications.
作用机制
The mechanism of action of Ridostin involves its interaction with specific molecular targets, such as RNA-binding proteins and enzymes. The compound can modulate the activity of these targets by forming stable complexes, thereby influencing various cellular processes. The pathways involved include RNA interference, gene regulation, and signal transduction.
相似化合物的比较
Ridostin vs. Larifan
Larifan, another dsRNA-based drug, is derived from the replicative form of bacteriophage f2 dsRNA produced in Escherichia coli . While both Ridostin and Larifan act as immunostimulants and IFN inducers, they differ in key aspects:
Key Findings :
- Both compounds exhibit broad-spectrum antiviral activity, but Ridostin has more documented applications in combination therapies .
- Larifan’s antitumor activity is highlighted in its dosage forms (e.g., injection, ointment), though direct efficacy comparisons with Ridostin in preclinical models are absent in available data .
Ridostin vs. Ezrin Peptides
Ezrin peptides, such as HEP1 and Rupe2032, are synthetic immunostimulants mimicking heparan sulfate receptor regions. In murine HSV-1 models, these peptides outperformed Ridostin in survival outcomes at significantly lower doses:
Key Findings :
Ridostin in Combination Therapies
Ridostin’s efficacy is enhanced when combined with other agents:
- With Hypoxenum and Essentiale Forte H: Normalized α2-macroglobulin (α2-MG) and neopterin levels in preclinical models .
- With Cycloferon, Cytoflavin, and Phosphogliv: Improved lipid peroxidation product normalization and CRP reduction compared to standard therapy alone .
Advantage : Ridostin’s compatibility with diverse therapeutic agents underscores its versatility, a feature less documented for Larifan or ezrin peptides .
常见问题
Q. What experimental models are recommended to evaluate Ridostin’s immunomodulatory and antiviral mechanisms?
Ridostin’s immunomodulatory effects are typically studied using in vitro models (e.g., cytokine profiling in human peripheral blood mononuclear cells) and in vivo animal models (e.g., murine influenza or herpes simplex virus infection). Researchers should measure interferon (IFN) induction levels via ELISA or qPCR and correlate these with viral load reduction . For rigor, ensure models replicate human immune responses, such as using transgenic mice with humanized immune systems. Include controls for baseline IFN levels and validate dsRNA purity via gel electrophoresis .
Q. What standardized protocols exist for isolating and characterizing Ridostin’s dsRNA components?
Ridostin’s dsRNA (L: 4.6 kb; M: 1.6–1.8 kb) is isolated from Saccharomyces cerevisiae killer strains using phenol-chloroform extraction followed by DNase treatment to remove contaminants. Characterization involves agarose gel electrophoresis for size verification and sequencing to confirm dsRNA integrity. Quantitative methods like UV spectrophotometry (A260/A280 ratio >1.8) ensure purity. Researchers must document batch-to-batch variability, as impurities can skew immunomodulatory outcomes .
Q. How should researchers design dose-response studies to optimize Ridostin’s therapeutic window?
Use a tiered approach:
- Phase 1 (In vitro): Test a broad concentration range (e.g., 0.1–100 µg/mL) in cell cultures to identify non-toxic doses (via MTT assay) and effective IFN-inducing concentrations.
- Phase 2 (In vivo): Translate safe doses to animal models, adjusting for metabolic scaling. Monitor adverse effects (e.g., systemic inflammation) and efficacy endpoints (e.g., viral titer reduction). Statistical tools like ANOVA with post-hoc tests are critical for identifying optimal doses .
Advanced Research Questions
Q. How can contradictions in Ridostin’s reported efficacy across antiviral studies be methodologically resolved?
Contradictions often arise from variability in dsRNA purity, host species, or viral strains. To address this:
- Conduct a systematic review with inclusion criteria prioritizing studies that report dsRNA characterization data .
- Perform meta-regression to isolate confounding variables (e.g., dosage, administration route).
- Validate findings using harmonized protocols across multiple labs, as seen in multi-center trials for IFN-based therapies .
Q. What advanced methodologies are suitable for studying Ridostin’s synergistic effects with antitumor therapies?
- Combination Index (CI) Analysis: Use the Chou-Talalay method to quantify synergy between Ridostin and chemotherapeutics (e.g., cisplatin) in cancer cell lines. CI <1 indicates synergy.
- Longitudinal Immune Monitoring: Track tumor-infiltrating lymphocytes (TILs) and IFN-γ levels in murine models via flow cytometry.
- Transcriptomic Profiling: RNA sequencing can identify pathways (e.g., JAK-STAT) activated by Ridostin during tumor regression .
Q. How can researchers mitigate bias when analyzing Ridostin’s impact on Chlamydia infection models?
- Blinded Study Design: Assign treatment groups randomly and ensure lab technicians are blinded to sample identities.
- Negative Controls: Include dsRNA-free vehicles to rule out non-specific immune activation.
- Outcome Predefinition: Specify primary endpoints (e.g., bacterial load reduction) before data collection to avoid post hoc bias. Statistical methods like propensity score matching can adjust for baseline differences in host immunity .
Methodological Resources
- Data Contradiction Analysis: Apply GRADE criteria to evaluate evidence quality and FINER frameworks to refine hypotheses .
- Experimental Reproducibility: Follow Beilstein Journal guidelines for documenting dsRNA isolation protocols and raw data deposition .
- Ethical Compliance: Adhere to institutional guidelines for animal models, particularly when studying Ridostin’s pro-inflammatory effects .
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